Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
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Description
Scientific Research Applications
Organocatalysis in Transesterification
K. Ishihara, Masatoshi Niwa, and Yuji Kosugi (2008) demonstrated the effectiveness of zwitterionic salts derived from reactions involving pyrrolidinopyridine (PPY) as organocatalysts for the transesterification of methyl carboxylates and alcohols. These novel zwitterionic salts showcased significant catalytic activity under azeotropic reflux conditions, contrasting sharply with the inert nature of PPY alone under similar conditions. This research opens avenues for the use of Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate in the development of mild, efficient organocatalysts for transesterification reactions, which are crucial in the synthesis of esters from carboxylic acids and alcohols (Ishihara, Niwa, & Kosugi, 2008).
Medicinal Chemistry: Influenza Neuraminidase Inhibitors
In the realm of medicinal chemistry, G. T. Wang et al. (2001) focused on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors incorporating pyrrolidine cores. Their work led to the discovery of potent inhibitors like A-192558, which showed significant activity against influenza neuraminidase. The synthesis involved key intermediates related to this compound, highlighting its potential as a core structure for developing new antiviral agents (Wang et al., 2001).
High-Throughput Synthesis Techniques
Xue-Feng Zhu, J. Lan, and O. Kwon (2003) explored an expedient phosphine-catalyzed [4 + 2] annulation method to synthesize highly functionalized tetrahydropyridines. Their approach utilized ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for annulation with N-tosylimines, yielding tetrahydropyridine carboxylates with excellent yields and regioselectivity. This methodology underscores the potential of using this compound derivatives in facilitating diverse synthetic pathways for constructing complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-19-11(18)12(13(14,15)16)8-17-7-10(12)9-5-3-2-4-6-9/h2-6,10,17H,7-8H2,1H3/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVXJZBKKDZJV-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNCC1C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CNC[C@H]1C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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